4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one
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Overview
Description
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is an organic compound with the molecular formula C16H12BrFO2 and a molecular weight of 335.17 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on the phenoxy group, which imparts unique chemical properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one typically involves the reaction of 4-bromo-2-fluorophenol with a suitable phenyl butenone derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki coupling reaction, which involves the use of palladium catalysts and base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like silver fluoride.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki coupling.
Silver Fluoride: Used for substitution reactions involving the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: A precursor used in the synthesis of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one.
[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl acetate: A related compound with similar structural features.
Uniqueness
4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H12BrFO2 |
---|---|
Molecular Weight |
335.17 g/mol |
IUPAC Name |
4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3 |
InChI Key |
NULGMYYXDTUAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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